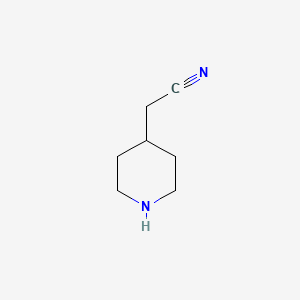

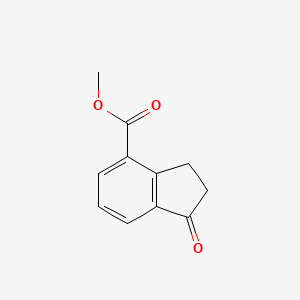

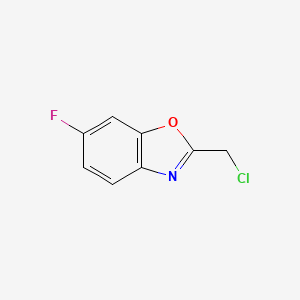

![molecular formula C21H19ClFNO4S B1311818 2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid CAS No. 571170-81-5](/img/structure/B1311818.png)

2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diastereomers are stereoisomers that are not related as mirror images and are not enantiomers. They have the same molecular formula and connectivity but differ in the arrangement of atoms in space. Diastereomers can have different physical properties such as melting points, boiling points, and densities. They are crucial in various fields, including chemistry, biology, and medicine .

Preparation Methods

Diastereomers can be synthesized through various methods, including the formation of diastereomeric salts. For example, a racemic mixture of phenylsuccinic acid can be mixed with a pure sample of (-)-proline, resulting in the formation of diastereomeric salts. These salts can then be separated using standard laboratory techniques such as filtration . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for the separation of diastereomers .

Chemical Reactions Analysis

Diastereomers undergo various types of chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the diastereomer. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the starting materials and reaction conditions .

Scientific Research Applications

Diastereomers have numerous scientific research applications. In medicinal chemistry, they play a crucial role in drug design, where small differences in spatial arrangement can drastically affect biological effects. They are also used in the production of fragrances, food science, and environmental pollution analysis . Additionally, diastereomers are used in the preparation of enantiopure compounds and the determination of their absolute configurations using techniques such as HPLC and X-ray crystallography .

Mechanism of Action

The mechanism of action of diastereomers depends on their specific molecular structure and the biological targets they interact with. Diastereomers can interact with various molecular targets, including enzymes and receptors, leading to different biological effects. The pathways involved in these interactions can vary widely and are often studied using techniques such as molecular modeling and spectroscopy .

Comparison with Similar Compounds

Diastereomers are compared with enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Unlike enantiomers, diastereomers have different physical properties and reactivity. For example, tartaric acid has two enantiomers (R,R) and (S,S) and a diastereomer (R,S), which have different melting points and reactivity . Other similar compounds include epimers, which differ at only one chirality center but are the same at all others .

Properties

IUPAC Name |

2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFFJDQHYLNEJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436805 |

Source

|

| Record name | DIASTEREOMER 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571170-81-5 |

Source

|

| Record name | DIASTEREOMER 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

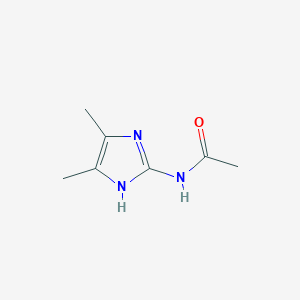

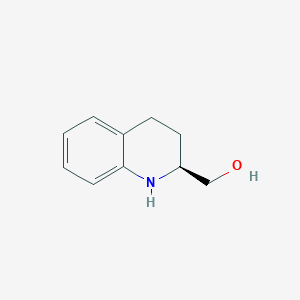

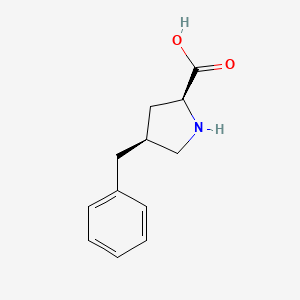

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

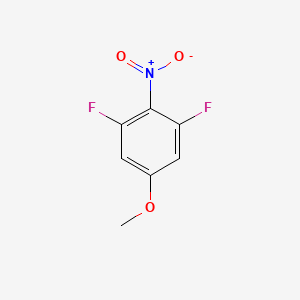

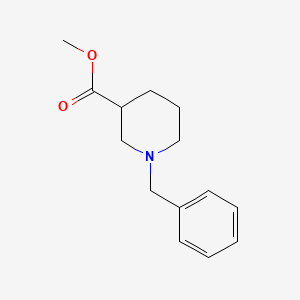

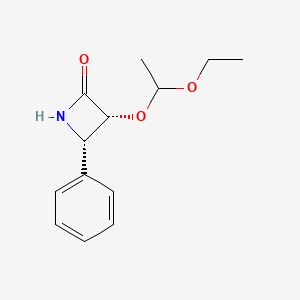

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)